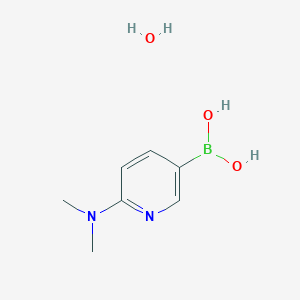

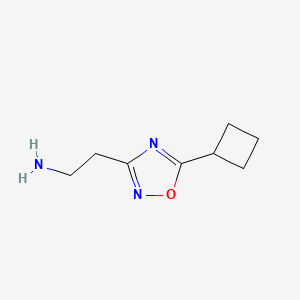

(R)-3-Aminohex-5-enoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of closely related compounds, such as (S)-(+)-3-aminomethyl-5-methylhexanoic acid and (S)-4-aminohex-5-enoic acid, involves enantioselective processes. Key steps include asymmetric hydrogenation and novel protective group strategies for efficient synthesis. These methods highlight the complexity and the precision required in synthesizing structurally specific amino acids (Burk et al., 2003); (Kwon et al., 1992).

Molecular Structure Analysis

Research on molecules with similar structures, such as derivatives of hex-5-enoic acid, reveals the importance of stereochemistry in their biological function and synthesis. Techniques like X-ray crystallography, spectroscopy, and DFT calculations are pivotal in understanding the intricate details of their molecular structure (Venkatesan et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of amino acids with enoic acid structures involves complex interactions and transformations. For example, the stereospecific irreversible inhibition of bacterial glutamic acid decarboxylase by analogues of 4-aminobutyric acid showcases the significant impact of minor structural changes on chemical reactivity and biological activity (Jung et al., 1978).

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition : (R)-3-Aminohex-5-enoic acid has been studied for its potential as an enzyme inhibitor. Jung and Seiler (1978) noted that a closely related compound, 4-aminohex-5-enoic acid, effectively inhibits 4-aminobutyrate aminotransferase, an enzyme involved in neurotransmitter regulation (Jung & Seiler, 1978).

Synthetic Applications : The compound has been used in the enantioselective synthesis of various pharmacologically relevant molecules. Burk et al. (2003) developed an enantioselective synthesis for a related compound, (S)-(+)-3-aminomethyl-5-methylhexanoic acid, a key step in producing Pregabalin (Burk et al., 2003).

Stereochemistry and Inhibition Mechanism : Jung et al. (1978) explored the mechanism of the stereospecific irreversible inhibition of bacterial glutamic acid decarboxylase by a similar compound, 4-aminohex-5-ynoic acid (Jung et al., 1978).

Anticonvulsant Action : Meldrum and Murugaiah (1983) investigated the anticonvulsant action of the isomers of 4-amino-hex-5-enoic acid, finding that the anticonvulsant action can be attributed to the (S)-isomer (Meldrum & Murugaiah, 1983).

Labelled Compound Synthesis : Jessen, Selvig, and Valsborg (2001) developed a novel method for preparing N-protected (2E)-5-amino-5-methylhex-2-enoic acids, useful in synthesizing labelled compounds (Jessen, Selvig, & Valsborg, 2001).

Metabolic Synthesis in Drug Development : Gillard and Belanger (1987) explored the metabolic synthesis of arylacetic acid antiinflammatory drugs from arylhexenoic acids, showing the potential of these compounds in drug development (Gillard & Belanger, 1987).

Biosynthesis in Plants : Fowden and Mazelis (1971) studied the biosynthesis of 2-amino-4-methylhex-4-enoic acid in Aesculus californica, providing insight into the natural production of this compound in plants (Fowden & Mazelis, 1971).

Antibacterial Activity : Banday, Mattoo, and Rauf (2010) synthesized and evaluated the antibacterial activity of certain amino- and phenyl-1,3,4-oxadiazoles, demonstrating the potential of (R)-3-Aminohex-5-enoic acid derivatives in this area (Banday, Mattoo, & Rauf, 2010).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

A closely related compound, ®-lipoic acid, has been found to target histone deacetylases (hdac1, hdac2, hdac3, hdac6, hdac8, and hdac10) at physiologically relevant concentrations .

Mode of Action

If we consider the action of ®-lipoic acid, it inhibits hdacs, leading to hyperacetylation of hdac substrates . This inhibition prevents stress granule formation in cells and may provide a molecular rationale for many other phenotypic effects .

Biochemical Pathways

It’s worth noting that the related compound ®-lipoic acid acts as a cofactor for several enzymes, including the pyruvate dehydrogenase complex at the intersection between glycolysis and the citric acid cycle .

Pharmacokinetics

For instance, ®-lipoic acid, a related compound, is known to have poor aqueous solubility, leading to poor absorption and low bioavailability .

Result of Action

The related compound ®-lipoic acid has been shown to prevent stress granule formation in cells , which could potentially influence various cellular processes.

Action Environment

The action, efficacy, and stability of ®-3-Aminohex-5-enoic acid can be influenced by various environmental factors. For instance, microorganisms have been shown to develop a variety of resistance mechanisms in response to acid stress . This could potentially influence the action of ®-3-Aminohex-5-enoic acid, especially if it’s used in a microbial environment.

Eigenschaften

IUPAC Name |

(3R)-3-aminohex-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-3-5(7)4-6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMNCMYSSFWTCS-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Aminohex-5-enoic acid | |

CAS RN |

82448-92-8 |

Source

|

| Record name | (R)-3-Amino-5-hexenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride](/img/structure/B1145846.png)

![(1R,2R,6S,7S)-4-azatricyclo[5.2.1.02,6]decane;hydrochloride](/img/structure/B1145851.png)

![4-Ethynyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145860.png)